2-(3,4-diméthoxyphényl)-7-(2-méthoxyphényl)-5-méthyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale Contre le SRAS-CoV-2
Le composé a été étudié pour ses propriétés antivirales, en particulier contre le syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2), responsable du COVID-19. Des études in silico l’ont identifié comme un inhibiteur potentiel de la principale protéase (Mpro) du SRAS-CoV-2 . Des simulations de dynamique moléculaire supplémentaires ont confirmé sa stabilité lors de l’interaction avec l’enzyme ARN-dépendante de l’ARN polymérase (RdRp), une autre cible cruciale dans la réplication virale.
Pharmacocinétique et Toxicologie
Enfin, évaluez ses propriétés pharmacocinétiques, sa biodisponibilité et sa toxicité potentielle. La compréhension de son devenir métabolique et de son profil de sécurité est cruciale pour le développement de médicaments.
Si vous souhaitez des informations plus détaillées sur une application spécifique, n’hésitez pas à demander
Mécanisme D'action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving aromatic and heterocyclic compounds .
Result of Action
Based on its structural features, it may potentially influence cellular processes involving aromatic and heterocyclic compounds .
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel triazolopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interaction with key biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Chemical Structure
Note: Actual chemical structure image should be inserted here.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies that highlight its potential in treating inflammatory diseases and cancer.
1. Anti-inflammatory Activity
Recent research indicates that triazolopyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro.
Table 1: Anti-inflammatory Effects
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 6.74 | COX-2 |
Diclofenac Sodium | 1.10 | COX-2 |
This table illustrates the potency of the compound relative to a standard anti-inflammatory drug, diclofenac sodium. The lower the IC50 value, the more potent the compound is at inhibiting the target enzyme.
2. Anticancer Activity
The compound has also demonstrated promising anticancer properties against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells by disrupting DNA synthesis and inhibiting critical kinases involved in cell proliferation.
Table 2: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG-2 (Liver Cancer) | 4.37 ± 0.7 | Inhibition of DNA synthesis |
A-549 (Lung Cancer) | 8.03 ± 0.5 | Induction of apoptosis |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and pathways critical for inflammation and tumor growth:
- Dihydrofolate Reductase (DHFR) : Inhibiting DHFR disrupts folate metabolism essential for DNA synthesis, thereby affecting rapidly dividing cancer cells .
- Cyclooxygenase (COX) : The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
Case Study 1: In Vivo Anti-inflammatory Study
A study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.
Case Study 2: Antitumor Efficacy
In another study involving xenograft models of human tumors, treatment with the compound resulted in a marked decrease in tumor size and weight compared to untreated controls, indicating its potential as an effective anticancer agent.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-8-7-13-28-15-18)24(19-9-5-6-10-20(19)35-2)33-27(29-16)31-25(32-33)17-11-12-21(36-3)22(14-17)37-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAOHKSTAYTWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.